(r)-(-)-2-Amino-1-phenylethanol hcl

Description

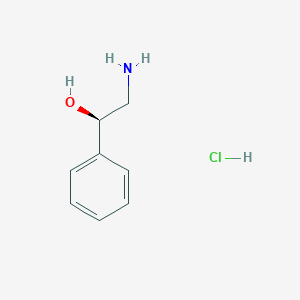

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-2-amino-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEDCMIQAOCT-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481694 | |

| Record name | (r)-(-)-2-amino-1-phenylethanol hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18867-43-1 | |

| Record name | (r)-(-)-2-amino-1-phenylethanol hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2-amino-1-phenylethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Chirality and Structure

An In-Depth Technical Guide to (R)-(-)-2-Amino-1-phenylethanol Hydrochloride

This guide provides a comprehensive technical overview of (R)-(-)-2-Amino-1-phenylethanol hydrochloride (HCl), a pivotal chiral building block in modern synthetic chemistry and pharmacology. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, advanced analytical methodologies, and practical applications, grounding theoretical concepts in field-proven insights.

(R)-(-)-2-Amino-1-phenylethanol HCl is a chiral amino alcohol whose utility is fundamentally derived from its specific three-dimensional structure. The molecule possesses a single stereogenic center at the carbinol carbon (C1). The descriptor (R) denotes the absolute configuration based on the Cahn-Ingold-Prelog priority rules, while (-) signifies its levorotatory nature, meaning it rotates plane-polarized light to the left.[1] This defined stereochemistry is paramount, as biological systems are inherently chiral. The (R)-enantiomer often exhibits significantly different, and typically more potent, biological activity compared to its (S)-counterpart.[1] This enantioselectivity is a critical consideration in pharmaceutical design, where the "wrong" enantiomer can be inactive or even induce harmful side effects.[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and use in various experimental and production settings.[2] Structurally, it is an analog of endogenous catecholamine neurotransmitters like norepinephrine and dopamine, which underpins its value as a research tool in neuropharmacology.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use.

Core Chemical Properties

The key physicochemical data for the hydrochloride salt and its corresponding free base are summarized below. It is crucial to distinguish between the two forms, as properties like melting point and solubility can differ significantly.

| Property | This compound | (R)-(-)-2-Amino-1-phenylethanol (Free Base) |

| CAS Number | 18867-43-1[3] | 2549-14-6[4] |

| Molecular Formula | C₈H₁₁NO·HCl[3] | C₈H₁₁NO[4] |

| Molecular Weight | 173.64 g/mol [2][3] | 137.18 g/mol [4] |

| Appearance | White to off-white crystalline powder | White, yellow, or orange crystalline powder |

| Melting Point | Not consistently reported; varies by source | 58 - 64 °C |

| Boiling Point | Decomposes | 160 °C @ 17 mmHg |

| Optical Rotation | Varies with concentration and solvent | [α]²⁰/D = -39° to -45° (c=1 in EtOH) |

Solubility Profile

The hydrochloride salt form significantly improves aqueous solubility. While quantitative data for the HCl salt is sparse, qualitative assessments confirm its solubility in water. Data for the free base provides a useful reference.

| Solvent | Solubility of Free Base | Remarks |

| Water | 27 mg/mL[5] | The HCl salt is expected to have significantly higher aqueous solubility. |

| Ethanol | 27 mg/mL[5] | Good solubility is expected for both forms. |

| Methanol | Soluble | Often used in synthetic procedures.[6] |

| DMSO | 27 mg/mL[5] | A common solvent for preparing stock solutions for biological assays. |

| n-Hexane | Insoluble | Typical for polar amino alcohols. |

Note: The solubility of amino acids and their derivatives in alcohol-water mixtures generally decreases as the hydrophobicity of the alcohol increases (e.g., solubility in methanol > ethanol > propanol).

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural elucidation.

-

¹H NMR : The spectrum will show characteristic signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the hydroxyl group (CH-OH), and the methylene protons of the aminoethyl chain (CH₂-NH₂). Protonation of the amine in the HCl salt will cause a downfield shift of adjacent protons and may lead to broader signals.

-

¹³C NMR : The spectrum will display distinct peaks for each unique carbon, including the carbons of the phenyl ring, the benzylic carbon bearing the hydroxyl group (~70 ppm), and the aminomethyl carbon.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information on functional groups. Key absorptions include a broad O-H stretch (~3300 cm⁻¹), N-H stretches (also in the 3300 cm⁻¹ region, may be sharp or broad), C-H stretches from the aromatic ring (>3000 cm⁻¹) and the alkyl chain (<3000 cm⁻¹), and C=C stretches from the phenyl ring (~1600 cm⁻¹).

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight. For the free base, the molecular ion peak [M]+ would be observed at m/z 137.18. For the HCl salt, analysis would typically show the protonated molecule [M+H]⁺ of the free base at m/z 138.19.

Enantioselective Synthesis and Workflow

Achieving high enantiomeric purity is the central challenge in producing (R)-(-)-2-Amino-1-phenylethanol. Resolution of racemic mixtures is often inefficient, making asymmetric synthesis the preferred industrial and laboratory approach.[7] The goal is to obtain a high enantiomeric excess (ee), which is a measure of the purity of the chiral substance.[1]

Caption: General workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Asymmetric Reduction

This protocol is based on the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone, which yields the corresponding chiral chloro-alcohol intermediate with high enantioselectivity.[6][7][8]

Objective: To synthesize (R)-2-chloro-1-phenylethanol, the precursor to (R)-2-amino-1-phenylethanol.

Materials:

-

2-chloroacetophenone (phenacyl chloride)

-

(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][7][8]oxazaborole (CBS catalyst)

-

Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·DMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

30% Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroacetophenone (1 equivalent) and the CBS catalyst (0.003-0.1 equivalents) in anhydrous THF to make a ~1 M solution.

-

Reduction: Cool the solution to 0-5 °C. Slowly add BH₃·THF (0.6 equivalents) dropwise over 30-60 minutes, maintaining the temperature. The stoichiometry is critical; an excess of borane can reduce the catalyst and lower the enantioselectivity.

-

Monitoring and Quenching: Monitor the reaction by TLC or HPLC. Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow, careful addition of methanol at 0 °C.

-

Workup: Allow the mixture to warm to room temperature. Remove the solvents under reduced pressure. The resulting crude (R)-2-chloro-1-phenylethanol can be purified by chromatography if necessary, but is often used directly in the next step. The enantiomeric excess at this stage is typically 93-97% ee.[6][7][8]

-

Amination: Dissolve the crude chloro-alcohol in methanol and add a large excess of 30% aqueous ammonium hydroxide. Stir at room temperature for 48-72 hours.[6]

-

Isolation: Evaporate the solvents. The resulting crude (R)-2-amino-1-phenylethanol can be isolated and purified.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and treat with a stoichiometric amount of HCl (as a solution in the same solvent or as gas). The hydrochloride salt will typically precipitate and can be collected by filtration.

Analytical Quality Control: Purity and Enantiomeric Excess

Verifying both chemical and stereochemical purity is a non-negotiable step in quality control.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers to determine the ee.[1] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Objective: To separate and quantify the (R) and (S) enantiomers of 2-amino-1-phenylethanol.

Instrumentation & Columns:

-

HPLC system with a UV detector (e.g., Agilent 1260 Infinity).[9]

-

Chiral Stationary Phase Column: Cyclofructan-based or polysaccharide-based (cellulose/amylose) columns are effective for primary amines.[9][10]

Methodology:

-

Sample Preparation: Prepare a standard solution of the racemic compound and a separate solution of the synthesized sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of ~1 mg/mL.[9]

-

Mobile Phase Selection (The Causality):

-

Normal Phase: A common choice is a mixture of hexane and an alcohol modifier like ethanol or isopropanol (e.g., 80:20 v/v Hexane:EtOH).[9]

-

Polar Organic Mode: Acetonitrile with a methanol modifier can also be effective.[9]

-

Additives are Key: The primary amine group can cause peak tailing due to strong interaction with residual silanols on the silica support. To create sharp, symmetrical peaks, it is crucial to add acidic and basic modifiers to the mobile phase. A combination of trifluoroacetic acid (TFA, ~0.3%) and triethylamine (TEA, ~0.2%) is highly effective.[9] The TFA protonates the amine, reducing tailing, while the TEA competes for active sites on the stationary phase. This combination provides excellent selectivity and peak shape.[9]

-

-

Chromatographic Conditions:

-

Analysis:

-

First, inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.

-

Next, inject the synthesized sample.

-

Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

Pharmacological Context and Applications

The utility of this compound in drug development stems from its structural similarity to key neurotransmitters and its function as a versatile chiral scaffold.

Relationship to Endogenous Catecholamines

The core phenylethanolamine structure is the backbone of norepinephrine and epinephrine.[11][12] This makes (R)-(-)-2-Amino-1-phenylethanol a valuable tool for probing the structure and function of adrenergic receptors.[1] The (1R)-configuration is known to be critical for direct-acting activity at these receptors.[13] Studies have used this compound to map the binding sites of the human α2A-adrenoceptor.[1] Furthermore, it shows agonist activity at the trace amine-associated receptor 1 (TAAR1), a receptor involved in neuromodulation.[1]

Caption: Pharmacological context of (R)-(-)-2-Amino-1-phenylethanol.

Application as a Chiral Building Block

The true power of this molecule lies in its role as a starting material for more complex chiral molecules.[1] Its bifunctional nature (amino and hydroxyl groups) provides convenient handles for derivatization.[1]

-

Beta-Blockers: The β-amino alcohol framework is fundamental to the activity of many beta-blockers used to treat cardiovascular conditions. The (R)-configuration is often crucial for efficacy.[1]

-

DNA Gyrase Inhibitors: In the development of new antibiotics, chirality plays a significant role in the potency of DNA gyrase inhibitors. The (R)-enantiomer of certain quinolone agents has been shown to be more potent than its counterpart, making this compound a valuable starting scaffold.[1]

-

Heterocyclic Synthesis: It is used as a chiral auxiliary or precursor in the stereocontrolled synthesis of complex heterocyclic structures, such as tetrahydro-β-carbolines, which are found in many bioactive alkaloids.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

Hazards: The compound is harmful if swallowed or inhaled and causes serious eye irritation. It may also cause an allergic skin reaction.[7]

-

Precautions: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Recommended storage temperature is between 10°C and 25°C.[7]

Conclusion

(R)-(-)-2-Amino-1-phenylethanol hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical sciences. Its value is intrinsically linked to its defined stereochemistry, which allows for the rational design and synthesis of enantiomerically pure molecules with specific biological functions. A comprehensive understanding of its properties, from its spectroscopic signature to its behavior in asymmetric reactions and analytical systems, is crucial for any scientist aiming to leverage its full potential in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-Amino-1-phenylethanol hydrochloride | 4561-43-7 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. (R)-(-)-2-Amino-1-phenylethanol | C8H11NO | CID 6951165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Technical Guide to the Structural Elucidation of (R)-(-)-2-Amino-1-phenylethanol HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Imperative of Stereochemical Integrity in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough stereochemical characterization of chiral drug candidates.[1] This guide provides an in-depth, experience-driven approach to the comprehensive structural elucidation of (R)-(-)-2-Amino-1-phenylethanol hydrochloride, a key chiral building block in the synthesis of numerous pharmaceutical agents. Our focus will be on the synergistic application of modern analytical techniques to unequivocally determine its constitution, connectivity, and absolute stereochemistry.

Foundational Analysis: Confirming Molecular Identity and Purity

Before delving into complex stereochemical analysis, it is paramount to confirm the fundamental identity and purity of the supplied (R)-(-)-2-Amino-1-phenylethanol HCl. This initial phase employs a suite of spectroscopic and chromatographic techniques to build a foundational dataset.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) serves as the initial checkpoint, providing a precise measurement of the molecule's mass-to-charge ratio (m/z). For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and observe the protonated molecule.

Expected Observations:

-

Molecular Formula: C₈H₁₁NO·HCl

-

Molecular Weight: 173.64 g/mol

-

Primary Ion in ESI-MS (Positive Mode): The protonated free base, [C₈H₁₁NO + H]⁺, at m/z 138.09.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

-

Instrument Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

-

Mass Range: Scan from m/z 50 to 300.

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass should be within 5 ppm of the theoretical value.

Insight from the Scientist: The choice of ESI is deliberate. Harsher techniques like Electron Ionization (EI) would lead to extensive fragmentation, potentially obscuring the molecular ion. Observing the intact protonated molecule is a critical first validation step.

Fragmentation Analysis: Phenylethanolamines are known to undergo characteristic fragmentation. The primary fragment observed often results from the loss of water (H₂O) from the protonated molecule, yielding a fragment at m/z 120.08. Another significant fragmentation pathway involves the cleavage of the Cα-Cβ bond, which can produce a characteristic benzyl cation fragment at m/z 91.05.

| Ion | m/z (Theoretical) | Significance |

| [M+H]⁺ | 138.09 | Protonated molecular ion of the free base |

| [M+H-H₂O]⁺ | 120.08 | Loss of water from the parent ion |

| [C₇H₇]⁺ | 91.05 | Benzyl cation fragment |

Infrared Spectroscopy: A Fingerprint of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method to identify the functional groups present in the molecule. The resulting spectrum is a unique "fingerprint" that confirms the presence of key structural motifs.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200-3400 (Broad) |

| N-H (Ammonium) | Stretching | 2800-3100 (Broad, overlapping C-H) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Alcohol) | Stretching | 1050-1150 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the anvil and collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is ratioed against the background to yield the final absorbance or transmittance spectrum.

Insight from the Scientist: The broadness of the O-H and N-H stretching bands is indicative of extensive hydrogen bonding in the solid state, a characteristic feature of this molecule. The presence of the hydrochloride salt is confirmed by the broad absorption in the 2800-3100 cm⁻¹ region, corresponding to the stretching of the protonated amine (ammonium).

Elucidation of Connectivity: Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of ¹H and ¹³C NMR experiments provides a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Expected NMR Data (in D₂O, referenced to residual HDO at 4.79 ppm):

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| Phenyl Protons | ~7.4-7.5 | Multiplet | 5H | ~128-132 |

| Methine Proton (CH-OH) | ~5.0-5.1 | Doublet of Doublets | 1H | ~72.4 |

| Methylene Protons (CH₂-NH₃⁺) | ~3.2-3.4 | Multiplet | 2H | ~48.0 |

Insight from the Scientist: The use of D₂O as a solvent will result in the exchange of the labile protons on the hydroxyl and ammonium groups with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum and aids in the assignment of the remaining signals. The chemical shifts are influenced by the protonation of the amine; the downfield shift of the methylene and methine protons compared to the free base is a direct consequence of the electron-withdrawing effect of the ammonium group.

Caption: Connectivity map derived from NMR data.

Stereochemical Determination: The Chiral Challenge

With the molecular structure and connectivity established, the final and most critical step is the determination of the absolute stereochemistry at the chiral center (the carbon bearing the hydroxyl group).

Chiral High-Performance Liquid Chromatography: Quantifying Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often a good starting point for the separation of amino alcohols.

-

Mobile Phase Screening: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Method Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the two enantiomers.

-

Enantiomeric Excess Calculation: The ee is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Insight from the Scientist: The development of a chiral separation method is often empirical. A screening approach using several different chiral columns and mobile phases is the most efficient way to identify suitable separation conditions. For (R)-(-)-2-Amino-1-phenylethanol, the goal is to see a single major peak corresponding to the (R)-enantiomer, with any peak for the (S)-enantiomer being at or below the limit of quantification.

Caption: Workflow for chiral HPLC method development and analysis.

X-ray Crystallography: The Definitive Assignment of Absolute Configuration

Single-crystal X-ray crystallography is the only technique that can provide a direct and unambiguous determination of the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

The Principle of Absolute Configuration Determination: The determination of absolute configuration relies on the phenomenon of anomalous dispersion. When the X-ray wavelength is near an absorption edge of an atom in the crystal, there is a phase shift in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small differences between these "Bijvoet pairs" can be measured and used to determine the absolute structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound must be grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The use of copper radiation (Cu Kα) is often advantageous for light-atom structures as it enhances the anomalous scattering effect.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure.

-

Absolute Structure Determination: The absolute configuration is determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.

Insight from the Scientist: While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled. The presence of the chloride ion in the crystal lattice is beneficial for absolute configuration determination, as chlorine is a better anomalous scatterer than carbon, nitrogen, or oxygen. A successfully refined structure with a low Flack parameter provides irrefutable proof of the (R) configuration.

Synthesis and Conclusion: A Self-Validating System

-

Mass Spectrometry confirms the molecular weight.

-

FTIR Spectroscopy verifies the presence of the expected functional groups.

-

NMR Spectroscopy defines the atomic connectivity.

-

Chiral HPLC quantifies the enantiomeric purity.

-

X-ray Crystallography provides the definitive absolute configuration.

This multi-technique approach ensures the highest level of scientific integrity and provides the robust, trustworthy data required for progression in a research or drug development pipeline. The causality is clear: from the foundational confirmation of what the molecule is, to how its atoms are connected, and finally, to its precise three-dimensional arrangement, each step logically builds upon the last to create a complete and validated structural picture.

References

(r)-(-)-2-Amino-1-phenylethanol hcl mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (R)-(-)-2-Amino-1-phenylethanol HCl

Abstract

(R)-(-)-2-Amino-1-phenylethanol hydrochloride is a chiral phenylethanolamine that serves as a critical tool in pharmacological research and a versatile building block in synthetic chemistry. Its structural similarity to endogenous catecholamine neurotransmitters, such as norepinephrine and dopamine, positions it as a key molecule for investigating the adrenergic and dopaminergic systems.[1][2] This guide provides a comprehensive analysis of its mechanism of action, detailing its interactions with primary molecular targets including adrenergic receptors and the Trace Amine-Associated Receptor 1 (TAAR1). We will explore its role as a neuromodulator, its function as an agonist at specific receptors, and its utility as a substrate for key enzymes in neurotransmitter metabolism. Furthermore, this document will present detailed experimental protocols for researchers to validate and expand upon these findings, and will visualize the complex signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this compound's molecular pharmacology.

Chapter 1: Introduction to this compound

Chemical Identity and Stereochemistry

This compound possesses a crucial stereogenic center at the carbon atom bearing the hydroxyl group (C1).[1] The "(R)" designation refers to the absolute configuration of substituents around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The "(-)" notation indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.[1] This stereochemical specificity is paramount, as the biological activity of phenylethanolamines is highly dependent on their spatial arrangement. The (R)-enantiomer often displays significantly different, and typically more potent, biological activity compared to its (S)-(+) counterpart.[1] This enantioselectivity is a cornerstone of modern pharmacology, where the desired therapeutic effect may be exclusive to one enantiomer, while the other may be inactive or contribute to off-target effects.

Structural Analogy to Endogenous Neurotransmitters

The pharmacological profile of this compound is largely dictated by its structural resemblance to key catecholamine neurotransmitters.

-

Norepinephrine and Epinephrine: It is a structural analog of norepinephrine, sharing the core phenylethanolamine backbone.[2][3] This similarity is the primary basis for its interaction with the adrenergic system, including adrenergic receptors and the norepinephrine transporter (NET).

-

Dopamine: The shared phenethylamine skeleton also makes it structurally related to dopamine, suggesting a potential, though less characterized, influence on dopamine signaling pathways.[2][4]

This compound's value lies in its ability to act as a probe for these systems. As a key structural analog, it allows researchers to investigate ligand-receptor interactions and map the binding crevices of G-protein coupled receptors (GPCRs) within the adrenergic system.[1]

Chapter 2: Core Pharmacological Interactions & Mechanism of Action

This compound is not a single-target molecule; its mechanism of action is a composite of interactions with several key proteins involved in neurotransmission.

Interaction with the Adrenergic System

The adrenergic system is the most prominent target for this compound. Early pharmacological studies demonstrated that intravenous administration of phenylethanolamine causes a rapid increase in blood pressure, an effect consistent with action at α- and β-adrenergic receptors.[5]

-

Adrenergic Receptors: It has been used as a tool to study ligand binding, particularly at the human α2A-adrenoceptor.[1] However, its affinity for some adrenergic receptors is modest compared to endogenous ligands. For instance, racemic phenylethanolamine was found to have approximately 1/400th the affinity of epinephrine for the β2 adrenergic receptor.[5]

-

Norepinephrine Transporter (NET): As a noradrenaline analogue, it is hypothesized to interact with the Norepinephrine Transporter (NET).[3] NET is a sodium- and chloride-dependent transporter responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby terminating the neurotransmitter's signal.[6][7] Interaction with NET could involve either inhibition of norepinephrine reuptake or acting as a substrate for transport.

-

Scaffold for Biased Agonists: The 2-amino-1-phenylethanol structure serves as a valuable precursor for the synthesis of β2-adrenoceptor agonists.[8] Recent drug discovery efforts have focused on using this scaffold to develop "biased ligands." These compounds selectively activate specific downstream signaling pathways of a GPCR, such as the β-arrestin pathway, while minimizing activation of others, like the G-protein pathway.[9] This approach holds therapeutic promise for enhancing desired effects while avoiding unwanted side effects.[9]

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Beyond the classical adrenergic system, (R)-(-)-2-Amino-1-phenylethanol is an agonist for the human Trace Amine-Associated Receptor 1 (TAAR1).[1][5] TAAR1 is a GPCR that modulates monoaminergic neurotransmission and is activated by trace amines and psychoactive compounds. Research indicates that the (R)-enantiomer of phenylethanolamine demonstrates clear agonist activity at TAAR1.[1]

| Parameter | Value | Source |

| Receptor | Human TAAR1 | [5] |

| Agonist | R-(-)-Phenylethanolamine | [5] |

| Potency (ED₅₀) | ~1800 nM | [5] |

| Efficacy (Eₘₐₓ) | ~110% (relative to β-phenethylamine) | [5] |

| Table 1: Quantitative data for (R)-(-)-2-Amino-1-phenylethanol activity at TAAR1. |

Enzymatic Interactions

The compound is also a recognized substrate for phenylethanolamine N-methyltransferase (PNMT).[1] This enzyme is critical in the adrenal medulla for catalyzing the final step of epinephrine synthesis: the conversion of norepinephrine to epinephrine. The ability of (R)-(-)-2-Amino-1-phenylethanol to serve as a substrate makes it a useful tool for studying PNMT activity and specificity.[1]

Chapter 3: Signaling Pathways

The interaction of this compound with its targets initiates distinct intracellular signaling cascades.

Adrenergic and TAAR1 Gs-Coupled Signaling

Both β-adrenergic receptors and TAAR1 primarily couple to the stimulatory G-protein, Gs. Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA), which phosphorylates numerous downstream targets to elicit a cellular response.

Caption: Canonical Gs-protein signaling pathway for β-AR and TAAR1.

Biased Agonism at the β2-Adrenergic Receptor

Derivatives of 2-amino-1-phenylethanol are being explored as biased agonists.[9] A biased agonist stabilizes a receptor conformation that preferentially activates one signaling pathway over another. For the β2-AR, this often means activating the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling (e.g., via MAPK pathways), over the canonical Gs/cAMP pathway.

Caption: Biased agonism preferentially activating the β-arrestin pathway.

Chapter 4: Experimental Protocols for Mechanistic Investigation

To rigorously characterize the mechanism of action of this compound, a series of well-established pharmacological assays are required.

Protocol: Radioligand Binding Assay for Adrenergic Receptors

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

-

Preparation: Prepare cell membranes from a cell line stably expressing the human adrenergic receptor of interest (e.g., α2A-AR or β2-AR).

-

Assay Buffer: Use a suitable buffer, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Reaction Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine for α2A-AR or [³H]-CGP-12177 for β2-AR) near its Kₔ value.

-

Serial dilutions of this compound (e.g., from 1 nM to 1 mM).

-

Control for non-specific binding (NSB) using a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine for α2A).

-

Control for total binding (no competitor).

-

-

Initiation & Incubation: Add the prepared cell membranes (e.g., 10-20 µg protein/well) to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: Functional cAMP Accumulation Assay

This protocol measures the ability of the compound to act as an agonist or antagonist at Gs- or Gi-coupled receptors by quantifying changes in intracellular cAMP levels.

-

Cell Culture: Plate cells expressing the target receptor (e.g., β2-AR or TAAR1 in HEK293 cells) in a 96-well plate and grow to ~90% confluency.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells for 30 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a known agonist (e.g., isoproterenol for β2-AR) as a positive control.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This involves adding two fluorescently labeled antibodies: one against cAMP (donor) and one against a cAMP-displacing molecule (acceptor). The HTRF signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) relative to the full agonist control.

Caption: Workflow for a cAMP functional assay.

Chapter 5: Summary and Future Directions

This compound is a pharmacologically active molecule whose mechanism of action is rooted in its structural mimicry of endogenous catecholamines. Its primary interactions are with the adrenergic system and the trace amine-associated receptor TAAR1.[1] It functions as a neuromodulator and a direct agonist, with a well-defined stereoselectivity that is critical for its activity.[1]

The true value of this compound for drug development professionals lies in its role as a versatile chiral scaffold.[1][8] The exploration of its derivatives has led to the discovery of novel β-arrestin-biased β2-adrenoceptor agonists, highlighting a modern therapeutic strategy to refine GPCR signaling for improved clinical outcomes.[8][9]

Future research should focus on:

-

Deconvoluting Dopaminergic Effects: While structurally similar to dopamine, its precise effects on dopamine receptors and transporters remain poorly defined.[2] Characterizing these interactions is essential for a complete understanding of its CNS profile.

-

Characterizing NET Interaction: The presumed interaction with the norepinephrine transporter needs to be experimentally verified through uptake and inhibition assays to determine if it acts as an inhibitor, a substrate, or both.

-

In Vivo Studies: Translating the in vitro findings into in vivo models is crucial to understand the physiological and behavioral consequences of its multi-target engagement.

By continuing to explore the nuanced pharmacology of this foundational molecule and its derivatives, researchers can unlock new avenues for the treatment of cardiovascular, neurological, and metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-Amino-1-phenylethanol hydrochloride | 4561-43-7 [smolecule.com]

- 3. selleckchem.com [selleckchem.com]

- 4. goldbio.com [goldbio.com]

- 5. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 6. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport and inhibition mechanisms of the human noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to (R)-(-)-2-Amino-1-phenylethanol HCl for Researchers and Drug Development Professionals

Introduction

(R)-(-)-2-Amino-1-phenylethanol hydrochloride is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries.[1] Its defined stereochemistry makes it a crucial building block for the asymmetric synthesis of various bioactive molecules and a valuable tool in medicinal chemistry for probing receptor interactions.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.

Given its importance, rigorous characterization of (R)-(-)-2-Amino-1-phenylethanol HCl is paramount to ensure its identity, purity, and stereochemical integrity. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and practical insights for its accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

High-resolution NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

The Impact of Hydrochloride Salt Formation on NMR Spectra

The protonation of the primary amine to form the ammonium salt has a predictable and informative effect on the NMR spectrum. The positive charge on the nitrogen atom induces a significant deshielding effect on the neighboring protons and carbons. This results in a downfield shift (higher ppm values) of the signals for the protons on the carbons adjacent to the newly formed ammonium group.[2][3] This phenomenon is a key diagnostic feature when confirming the salt's formation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal are used to assign the protons to their respective positions in the structure.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (C₆H₅) | 7.30 - 7.50 | Multiplet | - | 5H |

| Methine (CH-OH) | ~5.0 | Doublet of doublets | ~8, ~4 | 1H |

| Methylene (CH₂-NH₃⁺) | ~3.2 - 3.4 | Multiplet | - | 2H |

| Hydroxyl (OH) | Variable | Broad singlet | - | 1H |

| Ammonium (NH₃⁺) | Variable | Broad singlet | - | 3H |

Note: Predicted values are based on data for the free base and related structures, accounting for the deshielding effect of the ammonium group. The chemical shifts of OH and NH₃⁺ protons are highly dependent on the solvent and concentration and may exchange with each other or with residual water in the solvent.

Interpretation:

-

Aromatic Protons: The five protons on the phenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.30 and 7.50 ppm.

-

Methine Proton: The proton on the carbon bearing the hydroxyl group (the chiral center) is expected to appear as a doublet of doublets around 5.0 ppm due to coupling with the two diastereotopic protons of the adjacent methylene group.

-

Methylene Protons: The two protons on the carbon adjacent to the ammonium group will be shifted downfield compared to the free amine and will likely appear as a multiplet between 3.2 and 3.4 ppm.

-

Exchangeable Protons: The hydroxyl and ammonium protons are acidic and will typically appear as broad singlets. Their chemical shifts are variable, and they can be confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide will cause these signals to disappear from the spectrum.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for observing exchangeable protons.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Logical Relationship of Protons in ¹H NMR

Caption: Correlation of molecular structure with predicted ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~72 |

| C2 (CH₂-NH₃⁺) | ~48 |

| C3 (Quaternary Phenyl) | ~140 |

| C4, C8 (ortho-Phenyl) | ~129 |

| C5, C7 (meta-Phenyl) | ~129 |

| C6 (para-Phenyl) | ~127 |

Note: Predicted values are based on data for the free base and related structures, accounting for the deshielding effect of the ammonium group on C2.

Interpretation:

-

Aliphatic Carbons: The carbon bearing the hydroxyl group (C1) is expected around 72 ppm. The carbon adjacent to the ammonium group (C2) will be shifted downfield compared to the free amine, appearing around 48 ppm.

-

Aromatic Carbons: The phenyl group will show four distinct signals: one for the quaternary carbon attached to the aliphatic chain (~140 ppm), and three for the protonated carbons. The ortho and meta carbons may have very similar chemical shifts.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: On the same NMR spectrometer, select the ¹³C nucleus.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum.

-

Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

Key Vibrational Frequencies

The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, ammonium, and aromatic groups.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |

| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |

Interpretation:

The most significant difference between the IR spectrum of the hydrochloride salt and the free base is the appearance of a broad and strong absorption band in the 2800-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the R-NH₃⁺ group.[4] This often overlaps with the C-H stretching vibrations. The broad O-H stretch from the alcohol group will also be present in the 3200-3500 cm⁻¹ region.

Experimental Protocol for ATR-IR Acquisition:

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber.

Functional Groups and Their IR Vibrations

Caption: Relationship between functional groups and their IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Ionization and Fragmentation

For a hydrochloride salt like this compound, under common ionization techniques such as Electron Ionization (EI), the acidic proton and the chloride ion are often lost, and the resulting mass spectrum is typically that of the free base, (R)-(-)-2-Amino-1-phenylethanol. The molecular ion of the free base would be observed at an m/z of 137.

Major Predicted Fragments in the EI Mass Spectrum

| m/z | Fragment |

| 137 | [M]⁺ (Molecular ion of free base) |

| 107 | [M - CH₂NH₂]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

The most likely fragmentation pathway involves the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and the amine-bearing carbon (α-cleavage). This would result in a prominent peak at m/z 107, corresponding to the [C₆H₅CHOH]⁺ fragment. The loss of the entire side chain can lead to the formation of the phenyl cation at m/z 77.

Experimental Protocol for EI-MS Acquisition:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol.

-

Instrument Setup: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.

-

Data Acquisition: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer and detected. Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Major Fragmentation Pathway

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its unambiguous identification and characterization. ¹H and ¹³C NMR spectroscopy confirms the molecular structure and the protonation state of the amine. FTIR spectroscopy provides rapid confirmation of the key functional groups, particularly the diagnostic ammonium and hydroxyl stretches. Mass spectrometry verifies the molecular weight of the free base and provides characteristic fragmentation patterns for structural confirmation.

By employing these techniques in concert and understanding the principles behind the data, researchers, scientists, and drug development professionals can confidently ensure the quality and integrity of this compound in their critical applications.

References

A Technical Guide to the Solubility of (R)-(-)-2-Amino-1-phenylethanol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-(-)-2-Amino-1-phenylethanol hydrochloride (CAS: 18867-43-1). Due to the scarcity of published quantitative solubility data for this specific salt in a broad range of organic solvents, this document focuses on the underlying physicochemical principles governing its solubility and provides a detailed, field-proven methodology for its experimental determination.

Introduction: The Importance of Solubility

(R)-(-)-2-Amino-1-phenylethanol HCl is a vital chiral building block used in the synthesis of numerous complex molecules and pharmacologically active compounds.[1] Its utility as a structural analog to neurotransmitters like norepinephrine makes it valuable in biochemical and pharmacological research.[1] Understanding and controlling its solubility is paramount for researchers in process development, formulation, and medicinal chemistry. Solvent selection impacts reaction kinetics, purification efficiency (e.g., crystallization), and the ultimate bioavailability of synthesized active pharmaceutical ingredients (APIs).[2]

Physicochemical Properties & Solubility Predictions

The solubility of this compound is dictated by its molecular structure—a combination of a nonpolar phenyl group, polar hydroxyl and amino groups, and an ionic hydrochloride salt.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₈H₁₂ClNO[3][4] | Indicates a relatively small molecule with significant heteroatom content. |

| Molecular Weight | 173.64 g/mol [1][3][4] | |

| Form | Solid | Lattice energy must be overcome by solvent-solute interactions for dissolution. |

| Type | Amine Hydrochloride Salt[1] | As an ionic salt, it is inherently polar. This drastically increases solubility in polar solvents compared to its free-base form and decreases solubility in nonpolar solvents.[2][5] |

| Functional Groups | Phenyl, Hydroxyl (-OH), Ammonium (-NH₃⁺) | The phenyl group contributes to solubility in aromatic or less polar solvents. The hydroxyl and ammonium groups are capable of strong hydrogen bonding, favoring dissolution in protic solvents (e.g., alcohols). |

Theoretical Solubility Profile

Based on these properties, a qualitative solubility profile can be predicted:

-

High Solubility Expected in:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively solvate both the chloride anion and the ammonium cation through hydrogen bonding and ion-dipole interactions. The alkyl chains are short, maintaining high polarity.

-

-

Moderate to Low Solubility Expected in:

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents have large dipole moments and can solvate the cation well, but are less effective at solvating the chloride anion compared to protic solvents.

-

Less Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): While possessing a dipole moment, their overall lower polarity and inability to act as hydrogen bond donors make them poor solvents for ionic salts. Solubility is expected to be low.

-

-

Insoluble or Very Sparingly Soluble in:

-

Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): These solvents lack the polarity to overcome the crystal lattice energy of the salt.[5] Amine salts are generally insoluble in such solvents.

-

This theoretical assessment provides a starting point for solvent screening, but must be confirmed by experimental determination.

Experimental Determination of Solubility

Given the lack of readily available data, an experimental approach is necessary. The Shake-Flask Method is a reliable and widely adopted technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method, consistent with OECD Guideline 105, involves agitating an excess amount of the solid solute in the solvent of interest at a controlled temperature until equilibrium is reached.[8][9][10][11]

Workflow for Solubility Determination

The following diagram outlines the logical workflow for the experimental determination of solubility using the Shake-Flask method.

References

- 1. benchchem.com [benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 2-Amino-1-phenylethanol hydrochloride | CAS#:4561-43-7 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. filab.fr [filab.fr]

- 11. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Safe Handling of (R)-(-)-2-Amino-1-phenylethanol HCl

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling, and risk mitigation strategies for (R)-(-)-2-Amino-1-phenylethanol hydrochloride (CAS No: 18867-43-1). As a chiral building block and a structural analog to key neurotransmitters, this compound is invaluable in neuropharmacology and organic synthesis.[1] A thorough grasp of its material safety profile is paramount to ensuring laboratory safety and experimental integrity.

Introduction: The Significance of (R)-(-)-2-Amino-1-phenylethanol HCl

This compound is a chiral phenylethanolamine that serves as a critical tool in biochemical and pharmacological research.[1] Its structural similarity to endogenous catecholamines like norepinephrine allows it to be used for probing receptor structure and function, particularly within the adrenergic system.[1] Furthermore, its defined stereochemistry makes it a valuable chiral precursor in the synthesis of complex organic molecules.[1] However, its potent bioactivity is intrinsically linked to its potential hazards, necessitating a rigorous approach to its handling and use.

Section 1: Physicochemical Properties and Identification

Understanding the fundamental properties of a compound is the first step in a sound risk assessment. This data informs proper storage, handling techniques, and emergency response.

| Property | Value | Source |

| IUPAC Name | (1R)-2-amino-1-phenylethanol;hydrochloride | PubChem[1] |

| CAS Number | 18867-43-1 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₁₁NO·HCl | Santa Cruz Biotechnology[2] |

| Molecular Weight | 173.64 g/mol | Santa Cruz Biotechnology[2], BenchChem[1] |

| Appearance | Solid | Fisher Scientific[3] |

| Storage | Store at room temperature.[4] Keep in a dry, cool, and well-ventilated place.[5][6] This compound is hygroscopic; store under dry inert gas.[7] | Multiple Sources |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with significant hazards that demand stringent control measures. The primary hazards are severe skin corrosion and eye damage, with additional warnings for acute oral toxicity.[8]

GHS Pictograms:

Caption: GHS Hazard Pictograms for the compound.

Signal Word: Danger [8]

Key Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [8][9] This is the most critical hazard. The compound is corrosive and can cause irreversible damage upon contact.

-

H302: Harmful if swallowed. [7][8] Ingestion can lead to toxic effects.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and procedural diligence is required for safe handling.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area.[5][6][7] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols, such as weighing or preparing solutions.

-

Safety Stations: An operational safety shower and eyewash station must be immediately accessible in the laboratory.[10]

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent exposure.

-

Hand Protection: Wear compatible, chemical-resistant gloves.[10] Check gloves for integrity before each use.[7]

-

Eye and Face Protection: Chemical safety goggles are required at all times.[10] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat is standard. For larger quantities or tasks with significant exposure risk, wear appropriate protective clothing to prevent skin contact.[7][10]

Hygiene and Procedural Best Practices:

-

Avoid generating dust.

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5][7]

-

Remove any contaminated clothing immediately and wash it before reuse.[7][9][10]

Section 4: Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical to minimizing harm.

Caption: First Aid Workflow for Exposure Incidents.

Detailed First-Aid Measures:

-

If on Skin (or hair): Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[3] Immediate medical attention is required.[3]

-

If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[3]

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Call a physician or poison control center immediately.[3]

-

If Swallowed: Rinse mouth thoroughly with water.[3][7] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Immediate medical attention is required.[3]

Section 5: Fire and Explosion Hazard Data

-

Flammability: While the hydrochloride salt itself is not highly flammable, like most organic materials, it can burn.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[11]

-

Hazardous Combustion Products: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[6][12]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Section 6: Stability, Reactivity, and Storage

-

Chemical Stability: The material is generally stable under normal ambient and anticipated storage and handling conditions.[13]

-

Conditions to Avoid: Avoid exposure to moist air or water, as the compound is hygroscopic.[7][12] Keep away from heat and sources of ignition.[6][12]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7] The use of an inert atmosphere for storage is recommended.[6][7]

Section 7: Toxicological and Ecological Profile

-

Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[7][8] The lowest published lethal dose (LDLo) in a rat via the subcutaneous route was reported as 320 mg/kg.[14]

-

Skin Corrosion/Irritation: It is classified as causing severe skin burns (Skin Corrosion, Category 1B/1C).[3][8]

-

Serious Eye Damage/Irritation: Causes severe eye damage.[8][9]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is currently no data to suggest the compound is carcinogenic, mutagenic, or a reproductive toxicant.[3][15]

-

Ecological Information: Avoid release to the environment.[9][10] Do not allow the material to be released into sewage systems or water bodies without proper government permits.[7]

Section 8: Disposal Considerations

All waste disposal practices must be in compliance with local, regional, and national regulations.

-

Waste Generation: Minimize waste generation wherever possible.

-

Disposal: Contaminated material and packaging should be treated as hazardous waste. Dispose of contents/container in accordance with an approved waste disposal plant.[7][11] Do not allow the product to enter drains.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.es [fishersci.es]

- 4. goldbio.com [goldbio.com]

- 5. fishersci.es [fishersci.es]

- 6. fishersci.com [fishersci.com]

- 7. s.ewormholetime.com [s.ewormholetime.com]

- 8. (R)-(-)-2-Amino-1-phenylethanol | C8H11NO | CID 6951165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. 2-Amino-1-phenylethanol hydrochloride | CAS#:4561-43-7 | Chemsrc [chemsrc.com]

- 15. carlroth.com [carlroth.com]

(r)-(-)-2-Amino-1-phenylethanol hcl synthesis pathways overview

An In-depth Technical Guide to the Synthesis of (R)-(-)-2-Amino-1-phenylethanol HCl

Authored by: A Senior Application Scientist

Introduction: The Significance of (R)-(-)-2-Amino-1-phenylethanol

(R)-(-)-2-Amino-1-phenylethanol, also known as (R)-phenylglycinol, is a chiral β-amino alcohol of paramount importance in the pharmaceutical and fine chemical industries. Its structure, featuring a stereogenic center bearing a hydroxyl group and an adjacent amino group, makes it a highly valuable chiral building block for the asymmetric synthesis of numerous biologically active molecules.[1] This versatile intermediate is integral to the production of various therapeutic agents, including analgesics and anti-inflammatory drugs.[1]

The structural motif of (R)-(-)-2-Amino-1-phenylethanol is found in key physiological compounds, sharing similarities with natural neurotransmitters like norepinephrine, which is synthesized in the body from tyrosine.[2][3][4][5] This inherent bio-relevance underscores its utility as a scaffold in drug design. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and purification processes.[6]

This guide provides a comprehensive technical overview of the primary synthesis pathways for producing enantiomerically pure this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, compare the merits of different strategies, and provide detailed protocols for key methodologies, grounded in authoritative scientific literature.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure this compound is primarily achieved through three distinct strategies, each with its own set of advantages and challenges. The choice of pathway often depends on factors such as scale, cost, available equipment, and the desired level of enantiopurity.

-

Asymmetric Synthesis from Prochiral Ketones: This is the most direct and elegant approach, creating the desired stereocenter from a flat, prochiral starting material. It relies on the use of chiral catalysts or enzymes to direct the formation of the (R)-enantiomer.

-

Kinetic Resolution of a Racemic Mixture: This strategy involves preparing a 50/50 mixture of both (R)- and (S)-enantiomers and then selectively separating them. This is often achieved by using a chiral resolving agent or an enzyme that reacts with one enantiomer at a much faster rate than the other.

-

Chiral Pool Synthesis: This method utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material, converting it through a series of chemical transformations into the target molecule.

The following sections will explore these core strategies in detail, providing mechanistic insights and practical methodologies.

I. Asymmetric Synthesis from Prochiral Ketones

The most common prochiral precursor for (R)-(-)-2-Amino-1-phenylethanol is 2-aminoacetophenone or a suitable N-protected or surrogate derivative, such as 2-chloroacetophenone (phenacyl chloride).[7][8] The core transformation is the stereoselective reduction of the ketone carbonyl group.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful industrial method for the enantioselective reduction of ketones.[6] This technique involves the use of a chiral transition metal catalyst, typically based on Ruthenium (Ru), in the presence of hydrogen gas. The seminal work by Noyori and colleagues demonstrated that Ru(II) catalysts bearing chiral diamine and diphosphine ligands are exceptionally effective for this transformation.[8][9]

The rationale behind this method is the formation of a chiral catalyst-substrate complex that shields one face of the carbonyl group, forcing the hydrogen to add from the less hindered face, thereby generating one enantiomer in excess.

Caption: Asymmetric hydrogenation of a prochiral ketone.

Chiral Oxaborolidine-Catalyzed Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones. It employs a chiral oxaborolidine catalyst in stoichiometric or, more commonly, catalytic amounts, with borane (BH₃) as the reducing agent.[10] A practical route starts with 2-chloroacetophenone, which is first reduced to the chiral chloro-alcohol and then aminated to yield the final product.[8][9]

The mechanism involves the coordination of the borane to the nitrogen atom of the oxaborolidine catalyst. The ketone then coordinates to the Lewis acidic boron atom in a specific orientation that minimizes steric hindrance, exposing one face of the carbonyl for reduction by the B-H bond.

Experimental Protocol: CBS Reduction of 2-Chloroacetophenone [8][9]

-

Catalyst Preparation (in situ): A solution of the chiral prolinol-derived catalyst precursor is treated with a borane source (e.g., BH₃·THF or BH₃·SMe₂) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Reduction: The reaction vessel is cooled (e.g., to 0°C or lower). A solution of 2-chloroacetophenone in THF is added slowly to the catalyst solution, followed by the slow addition of the borane reducing agent. The reaction is stirred at a controlled temperature until completion (monitored by TLC or HPLC).

-

Quenching & Workup: The reaction is carefully quenched by the slow addition of methanol. The solvent is evaporated under reduced pressure. The residue is then treated with dilute HCl, and the aqueous layer is washed with an organic solvent (e.g., ether) to remove boron-containing byproducts.

-

Amination: The resulting aqueous solution of the chiral chloro-alcohol is made basic with a large excess of ammonium hydroxide (NH₄OH) and stirred at room temperature for 2-3 days.

-

Isolation: The product is extracted into an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield crude (R)-2-amino-1-phenylethanol.

-

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate) and treated with a solution of HCl (e.g., HCl in ether) to precipitate the hydrochloride salt, which can be further purified by recrystallization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Norepinephrine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 5. neuropedia.net [neuropedia.net]

- 6. Buy 2-Amino-1-phenylethanol hydrochloride | 4561-43-7 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

Chirality of (r)-(-)-2-Amino-1-phenylethanol and its significance

An In-Depth Technical Guide to the Chirality and Significance of (R)-(-)-2-Amino-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Amino-1-phenylethanol is a chiral amino alcohol of profound importance in the fields of organic synthesis and pharmaceutical development. Its unique stereochemical architecture, possessing both an amino and a hydroxyl group on a chiral scaffold, renders it an invaluable building block for the synthesis of a multitude of complex, enantiomerically pure molecules.[1][2] This guide provides a comprehensive technical overview of the chirality of (R)-(-)-2-Amino-1-phenylethanol, its synthesis, and its pivotal role in asymmetric synthesis and the development of therapeutic agents. We will delve into the mechanistic underpinnings of its applications, provide detailed experimental protocols, and present quantitative data to offer a field-proven perspective for researchers and drug development professionals.

The Stereochemical Landscape of 2-Amino-1-phenylethanol